2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine
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Overview
Description
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine is a tricyclic compound that has garnered interest due to its potential biological activities. This compound is part of a broader class of triazinoindole derivatives, which have been studied for their antimicrobial, antidepressant, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine typically involves the condensation of isatin with thiosemicarbazide to form the tricyclic core. This intermediate is then reacted with chloroethylamine under specific conditions to yield the final product .
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Condensation of Isatin with Thiosemicarbazide
Reagents: Isatin, Thiosemicarbazide
Conditions: Reflux in ethanol
Product: 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione
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Reaction with Chloroethylamine
Reagents: 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione, Chloroethylamine
Product: this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazinoindole ring can be reduced under specific conditions.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
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Oxidation
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Room temperature or mild heating
Products: Sulfoxides, Sulfones
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Reduction
Reagents: Sodium borohydride, Lithium aluminum hydride
Products: Reduced triazinoindole derivatives
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Substitution
Reagents: Alkyl halides, Acyl chlorides
Conditions: Reflux in suitable solvents
Products: Substituted ethanamine derivatives
Scientific Research Applications
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine has been studied for various scientific research applications:
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its antidepressant and anticonvulsant activities.
Mechanism of Action
The mechanism by which 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in oxidative stress pathways. The compound’s tricyclic structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione
- N-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides
Uniqueness
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine is unique due to its ethanamine side chain, which imparts distinct chemical and biological properties. This differentiates it from other triazinoindole derivatives, which may have different side chains or functional groups, leading to variations in their activity and applications.
Properties
CAS No. |
189830-95-3 |
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Molecular Formula |
C11H11N5S |
Molecular Weight |
245.31 g/mol |
IUPAC Name |
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine |
InChI |
InChI=1S/C11H11N5S/c12-5-6-17-11-14-10-9(15-16-11)7-3-1-2-4-8(7)13-10/h1-4H,5-6,12H2,(H,13,14,16) |
InChI Key |
TVTZGPNQLDLYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCCN |
Origin of Product |
United States |
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